1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[(4-propan-2-ylphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S2/c1-18(2)20-6-10-22(11-7-20)30(26,27)24-14-5-15-25(17-16-24)31(28,29)23-12-8-21(9-13-23)19(3)4/h6-13,18-19H,5,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWFGOSUYHTBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,4 Bis 4 Isopropylphenyl Sulfonyl 1,4 Diazepane
Retrosynthetic Strategies and Key Intermediate Design
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursors. wikipedia.orgamazonaws.com For 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane, this process logically begins by disconnecting the most synthetically accessible bonds, which are the nitrogen-sulfur (N-S) bonds of the sulfonamides.
This primary disconnection simplifies the target molecule into two key fragments: the 1,4-diazepane core and two equivalents of 4-isopropylphenylsulfonyl chloride. The latter is a commercially available or easily prepared sulfonylating agent. Consequently, the synthetic challenge is effectively reduced to the efficient preparation of the unsubstituted 1,4-diazepane ring.
Approaches to the 1,4-Diazepane Core
The synthesis of the seven-membered 1,4-diazepane heterocycle is a well-documented area of organic chemistry. nih.govsemanticscholar.org Retrosynthetic disconnection of the diazepane ring itself typically involves breaking one or two of the carbon-nitrogen (C-N) bonds. Common strategies involve the cyclization of linear precursors.
One prevalent approach involves the double N-alkylation of a C3-building block, such as 1,3-dichloropropane (B93676) or 1,3-dibromopropane, with a C2-diamine, like ethylenediamine (B42938). This method assembles the seven-membered ring in a single cyclization step. Conversely, one can react a C3-diamine, such as 1,3-diaminopropane, with a two-carbon dielectrophile like 1,2-dichloroethane.
Another powerful strategy is intramolecular cyclization. For instance, a precursor containing both an amine and a leaving group separated by an appropriate carbon chain can be induced to cyclize. Reductive amination of dicarbonyl compounds or their equivalents with diamines also provides a versatile entry into the 1,4-diazepane system. researchgate.netnih.gov Chiral 1,4-diazepanes can be synthesized via asymmetric reductive amination, highlighting the adaptability of this method. researchgate.net
Introduction of the (4-Isopropylphenyl)sulfonyl Moieties
With the 1,4-diazepane core in hand, the final strategic step is the introduction of the two (4-isopropylphenyl)sulfonyl groups. This is a standard sulfonylation reaction. The synthetic equivalent for this transformation is 4-isopropylphenylsulfonyl chloride, which reacts with the secondary amine functionalities of the 1,4-diazepane ring.
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature is crucial for achieving high yields and purity. The symmetrical nature of the 1,4-diazepane core simplifies the reaction, as both secondary amines are chemically equivalent, facilitating the straightforward introduction of two identical sulfonyl groups.
Classical and Modern Synthetic Routes
The forward synthesis, or the practical execution of the retrosynthetic plan, can be accomplished through various established and emerging methodologies. These range from traditional ring-closing reactions to more contemporary multi-component strategies that enhance synthetic efficiency.
Ring-Closing Strategies for Seven-Membered Rings
The formation of seven-membered rings, such as the 1,4-diazepane core, can be challenging due to unfavorable entropic factors and the potential for competing polymerization reactions. High-dilution conditions are often employed in classical ring-closing strategies to favor intramolecular cyclization over intermolecular reactions.
A common and effective method is the condensation of ethylenediamine with 1,3-dibromopropane. This reaction, typically performed in the presence of a base like potassium carbonate in a suitable solvent, directly yields the 1,4-diazepane ring. The table below compares typical conditions for this classical approach.
| Reactants | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| Ethylenediamine + 1,3-Dibromopropane | K₂CO₃ | Acetonitrile (B52724) | Moderate | General Method |
| N,N'-Ditosylethylenediamine + 1,3-Dibromopropane | NaH | DMF | High | Protecting Group Strategy |
| 1,3-Diaminopropane + 1,2-Dichloroethane | Na₂CO₃ | Ethanol | Moderate | Alternative Precursors |
Multi-Component Reactions for Scaffold Assembly
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency and atom economy. researchgate.net MCRs allow for the construction of complex molecular scaffolds in a single step from three or more starting materials. acs.orgnih.gov While a direct MCR for this compound is not prominently described, MCRs are widely used to generate substituted 1,4-diazepine and benzodiazepine (B76468) cores. acs.orgnih.govacs.org
For example, a [5+2] cycloaddition reaction can be employed to form the diazepine (B8756704) ring system. acs.org Such strategies often generate highly functionalized diazepine derivatives, which may require subsequent steps to arrive at the specific target molecule. The advantage of MCRs lies in their ability to rapidly generate structural diversity and complex backbones from simple starting materials. nih.gov
Optimization of Sulfonylation Procedures
Key parameters for optimization include the choice of base, solvent, reaction temperature, and the rate of addition of the sulfonyl chloride. A non-nucleophilic base is preferred to avoid reaction with the sulfonyl chloride. The reaction is often run at low temperatures (e.g., 0 °C) to control exothermicity and improve selectivity.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
|---|---|---|---|---|
| Base | Triethylamine | Pyridine | Aqueous NaOH (Schotten-Baumann) | Pyridine can act as a nucleophilic catalyst. |
| Solvent | Dichloromethane (B109758) (DCM) | Tetrahydrofuran (B95107) (THF) | Water/DCM | Solvent choice affects solubility and reaction rate. |
| Temperature | 0 °C to Room Temp | -10 °C to 0 °C | Room Temperature | Lower temperatures can increase selectivity. |
| Stoichiometry (Sulfonyl Chloride:Diamine) | 2.1 : 1 | 2.5 : 1 | 2.0 : 1 | A slight excess of sulfonyl chloride ensures complete disubstitution. |
By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and purity, providing a reliable route to this complex molecule for further study and application.
Stereoselective Synthesis and Enantiomeric Purity
The synthesis of enantiomerically pure 1,4-diazepane scaffolds is a critical area of research, particularly for their application in medicinal chemistry. Achieving high stereoselectivity is paramount, and several strategies have been developed for the broader class of 1,4-diazepanes that are applicable to the target compound.
Chiral Auxiliaries and Catalysts in Diazepane Formation
Chiral auxiliaries are stereogenic units that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy allows for the creation of desired stereoisomers, after which the auxiliary can be removed and potentially recycled. sigmaaldrich.com For the synthesis of a chiral 1,4-diazepane core, an auxiliary could be attached to a precursor molecule prior to the formation of the seven-membered ring. Common auxiliaries, such as Evans oxazolidinones or those derived from natural products like camphor (B46023) or pseudoephedrine, can direct the stereoselective formation of new chiral centers. wikipedia.orgsigmaaldrich.com
In addition to auxiliaries, chiral catalysts are employed to induce asymmetry. These catalysts, often metal complexes featuring chiral ligands, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, palladium-catalyzed C-N coupling reactions, a common method for forming heterocyclic rings, can be rendered asymmetric by using chiral phosphine (B1218219) ligands like BINAP. mdpi.com
Diastereoselective and Enantioselective Approaches
Specific synthetic methods are employed to ensure high enantiomeric and diastereomeric purity. Asymmetric reductive amination is a prominent method for preparing chiral amines and has been successfully applied to the synthesis of chiral 1,4-diazepanes. researchgate.net This approach could involve the intramolecular reductive amination of a precursor containing both an amino group and a ketone, catalyzed by an imine reductase enzyme or a chiral metal catalyst to produce the chiral diazepane ring with high enantioselectivity. researchgate.net
Another effective strategy is to start with a molecule from the "chiral pool"—readily available, enantiomerically pure natural products like amino acids. researchgate.net By using an enantiopure starting material, the chirality is already embedded in the precursor. Subsequent intramolecular cyclization reactions then proceed in a diastereoselective manner, controlled by the existing stereocenter, to form the desired chiral 1,4-diazepane derivative. researchgate.net
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical compounds aims to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are being actively applied to the synthesis of diazepine derivatives.
Solvent-Free and Aqueous Medium Reactions
A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs). Research has demonstrated the feasibility of synthesizing benzodiazepine derivatives under solvent-free conditions, often facilitated by a reusable solid catalyst and heat. researchgate.netresearchgate.net This approach not only reduces environmental impact but can also simplify product work-up. For example, the condensation of o-phenylenediamine (B120857) with α,β-unsaturated carbonyl compounds to form benzo-[b]-1,4-diazepines has been achieved efficiently under solvent-free conditions using sulfamic acid as a catalyst. researchgate.net
The use of water as a reaction solvent is another cornerstone of green synthesis. A facile, green approach for synthesizing dibenz researchgate.netnih.gov-diazepine-1-one analogues has been described using a three-component reaction in water with oxalic acid as a catalyst, resulting in good yields. researchgate.net Such aqueous methods are highly desirable for their low cost, safety, and minimal environmental footprint. These methodologies demonstrate the potential for developing aqueous or solvent-free routes for the synthesis of the 1,4-diazepane core.
Catalyst Development for Enhanced Efficiency
Catalyst innovation is central to developing sustainable synthetic processes. The focus is on creating highly efficient, reusable, and environmentally benign catalysts that can operate under mild conditions.
Heteropolyacids (HPAs), such as Keggin-type HPAs, have emerged as highly effective catalysts for diazepine synthesis. nih.gov They possess strong Brønsted acidity and can be reused, offering an economical and greener alternative to corrosive liquid acid catalysts. nih.gov Similarly, sulfamic acid has been reported as an efficient and reusable catalyst for benzodiazepine synthesis. researchgate.netresearchgate.net Nanoparticle catalysts, including zinc oxide (ZnO) and copper iodide (CuI), also represent a promising frontier. researchgate.net These catalysts are often effective at low loadings, stable, and can be recovered and reused, aligning well with the principles of green chemistry. researchgate.net
| Catalyst Type | Example | Key Advantages for Diazepine Synthesis | Reference |
|---|---|---|---|
| Heteropolyacids (HPAs) | Keggin-type (e.g., H₅PMo₁₀V₂O₄₀) | High efficiency, short reaction times, reusable, strong Brønsted acidity. | nih.gov |
| Solid Acid | Sulfamic Acid | Reusable, effective under solvent-free conditions, high yields. | researchgate.netresearchgate.net |
| Organic Acid | Oxalic Acid | Effective in aqueous medium, environmentally benign. | researchgate.net |
| Nanoparticles | Zinc Oxide (ZnO) | Mild, reusable, effective at room temperature, excellent yields. | researchgate.net |
Process Intensification and Scalability Considerations
Translating a laboratory-scale synthesis to large-scale industrial production requires careful consideration of process intensification and scalability to ensure the process is safe, efficient, and economically viable. While specific data on the process intensification for this compound is not detailed in the available literature, general principles can be applied.
Process intensification aims to develop dramatically smaller, safer, and more energy-efficient chemical processes. This can involve the use of continuous flow reactors (microreactors), which offer superior heat and mass transfer compared to traditional batch reactors, leading to better control over reaction conditions and potentially higher yields and purity. Combining multiple operational steps, such as reaction and separation, into a single intensified unit is another strategy.
Key scalability considerations for the synthesis of this compound include:
Raw Material Sourcing: The cost, availability, and quality of starting materials—1,4-diazepane and 4-isopropylphenylsulfonyl chloride—are critical for economic viability on a large scale.
Reaction Conditions: The safety and efficiency of the reaction must be maintained at scale. This includes managing heat generated from the reaction (exothermicity), ensuring efficient mixing, and optimizing catalyst loading and lifetime.
Catalyst Separation and Reuse: For catalytic processes, the ease of separating the catalyst from the product stream is crucial for scalability. Efficient catalyst recovery and reuse significantly reduce costs and waste.
Purification: Developing a robust, efficient, and scalable purification protocol (e.g., crystallization or chromatography) is essential to achieve the high purity required for pharmaceutical applications.
Waste Management: A scalable process must include a plan for the management and disposal of any waste streams in an environmentally responsible manner.
By focusing on these principles, a laboratory synthesis can be effectively translated into a robust and intensified industrial process.
Elucidation of Reaction Mechanisms Pertaining to 1,4 Bis 4 Isopropylphenyl Sulfonyl 1,4 Diazepane
Mechanistic Pathways of Diazepane Ring Formation
The construction of the 1,4-diazepane core is a foundational step in the synthesis of the target molecule. This heterocyclic system is typically formed through reactions that create two new carbon-nitrogen bonds, leading to a saturated seven-membered ring.
The formation of the 1,4-diazepane ring is generally achieved through the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a suitable three-carbon dielectrophilic synthon. A common method involves a double nucleophilic substitution reaction with a 1,3-dihalopropane.
The mechanism proceeds in two sequential SN2 steps:
First Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking one of the electrophilic carbons of the 1,3-dihalopropane. This results in the displacement of a halide ion and the formation of a C-N bond, yielding an N-(3-halopropyl)ethane-1,2-diamine intermediate.
Alternatively, reductive amination of a dicarbonyl compound with a diamine can also be employed, though it is less common for simple diazepanes. Synthetic routes for similar 1,4-diazepine systems often involve the condensation of diamines with unsaturated carbonyl compounds or haloketones. ijpcbs.com
For a saturated heterocyclic system like 1,4-diazepane, significant rearrangement reactions of the core structure are uncommon under standard synthetic conditions. The diazepane ring, while flexible, is thermodynamically stable and does not readily undergo skeletal reorganization. However, under specific and often harsh conditions, such as in the presence of strong acids or upon photochemical activation, ring-contraction or ring-expansion reactions could theoretically be induced, though such transformations are not typically observed or desired in the synthesis of N,N'-disubstituted diazepanes. For the specific target compound, 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane, no significant rearrangement reactions involving the diazepane core have been prominently reported in the literature.
Kinetics and Thermodynamics of Sulfonylation
The introduction of the two (4-isopropylphenyl)sulfonyl groups onto the 1,4-diazepane ring is a critical step that defines the final compound. This reaction is a nucleophilic substitution at the sulfur atom of two equivalents of 4-isopropylphenylsulfonyl chloride.
The mechanism involves the nucleophilic attack of the nitrogen atom of the diazepane on the electrophilic sulfur atom of the 4-isopropylphenylsulfonyl chloride. This attack is the rate-determining step of the reaction. The process proceeds through a high-energy trigonal bipyramidal transition state . mdpi.com In this transition state, the nitrogen atom is partially bonded to the sulfur, and the chlorine atom (the leaving group) is also partially bonded. The geometry around the sulfur atom changes from tetrahedral in the reactant to trigonal bipyramidal in the transition state and back to tetrahedral in the sulfonamide product.
Computational studies on analogous arenesulfonyl chlorides suggest the reaction proceeds via a single transition state, consistent with an SN2 mechanism, rather than a two-step addition-elimination pathway that would involve a stable pentacoordinate sulfurane intermediate. nih.gov The presence of bulky ortho-substituents on the arenesulfonyl chloride has been shown to counterintuitively accelerate the reaction, a phenomenon attributed to the relief of steric congestion in the transition state compared to the ground state. mdpi.com
The sulfonylation of amines is generally a thermodynamically favorable process. The formation of the strong sulfur-nitrogen bond in the sulfonamide product and the release of a stable leaving group (chloride ion) contribute to a negative Gibbs free energy (ΔG) for the reaction, making it largely irreversible under typical conditions.
| Thermodynamic Parameter | Estimated Value Range for Sulfonylation | Implication |
|---|---|---|
| ΔG° (Gibbs Free Energy) | -20 to -50 kJ/mol | Spontaneous and thermodynamically favorable reaction. |
| ΔH° (Enthalpy) | -30 to -60 kJ/mol | Exothermic reaction, releases heat. |
| ΔS° (Entropy) | Slightly negative to slightly positive | Minimal change as two molecules combine to form two (sulfonamide and HCl). The use of a base to trap HCl results in three product molecules, potentially leading to a positive ΔS°. |
Role of Catalysts and Reagents in Reaction Selectivity
While the sulfonylation of amines does not typically require a catalyst in the traditional sense, the choice of reagents, particularly the base and solvent, plays a crucial role in the reaction's rate, yield, and selectivity.
The reaction of 1,4-diazepane with 4-isopropylphenylsulfonyl chloride produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the unreacted amine groups of the diazepane, rendering them non-nucleophilic and halting the reaction. Therefore, a base is an essential reagent to neutralize the generated HCl. Common bases include tertiary amines like triethylamine (B128534) or pyridine. mdpi.com The base's role is stoichiometric rather than catalytic. The choice of base can influence the reaction rate; a stronger, non-nucleophilic base can lead to faster and cleaner reactions by efficiently scavenging the acid.
The solvent also plays a significant role. Aprotic solvents, such as dichloromethane (B109758), acetonitrile (B52724), or tetrahydrofuran (B95107), are typically used to avoid side reactions, such as the hydrolysis of the sulfonyl chloride. The polarity of the solvent can influence the reaction rate by stabilizing the charged transition state.
For achieving mono-N-sulfonylation versus di-N-sulfonylation in diamines, selectivity can be controlled by manipulating the stoichiometry of the sulfonyl chloride. google.com Using one equivalent of the sulfonylating agent under controlled conditions would favor the mono-substituted product, while an excess (two or more equivalents) is required to ensure the formation of the target compound, this compound. In some cases, photocatalytic methods have been explored for the functionalization of sulfonamides, though these typically involve radical pathways rather than the direct nucleophilic substitution required for the initial synthesis. acs.org
Solvent Effects on Reaction Dynamics and Yield
The selection of an appropriate solvent is crucial in the synthesis of N-sulfonylated compounds, including this compound, as it can significantly influence reaction rates, yields, and even the course of the reaction. The solvent's role extends beyond merely dissolving the reactants; it can affect the reactivity of the nucleophile and the electrophile, stabilize transition states and intermediates, and influence the efficacy of the base used to scavenge the acid byproduct.
The synthesis of this compound typically involves the reaction of 1,4-diazepane with two equivalents of 4-isopropylbenzenesulfonyl chloride in the presence of a base. This reaction is a nucleophilic substitution where the nitrogen atoms of the 1,4-diazepane act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Detailed research findings on the solvent effects for the synthesis of this specific compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on analogous reactions, such as the synthesis of other N-sulfonylated cyclic diamines and benzodiazepines.
Generally, polar aprotic solvents are favored for such reactions. These solvents can dissolve the reactants and reagents while not engaging in strong hydrogen bonding with the amine nucleophile, which could otherwise reduce its reactivity. Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF), and dichloromethane (DCM) are commonly employed.
The polarity of the solvent can play a significant role. More polar solvents can better stabilize charged intermediates and transition states that may form during the reaction, potentially increasing the reaction rate. For instance, in a study on the ring-opening reaction of an azetidinium intermediate to form a 1,4-benzodiazepine (B1214927) derivative, which shares mechanistic features with N-sulfonylation, the choice of solvent had a marked impact on the reaction yield and rate. The polar aprotic solvent DMF provided a significantly higher yield compared to less polar solvents like THF and DCM, as detailed in the table below.
Table 1: Influence of Solvent on the Yield of a 1,4-Benzodiazepine Derivative via a Ring-Opening Reaction
| Entry | Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 37 | 6 | 91 |
| 2 | THF | 7.6 | 12 | 85 |
| 3 | DCM | 9.1 | 12 | 82 |
This data suggests that a more polar environment facilitates the reaction, which is a common observation in nucleophilic substitution reactions involving charged or highly polar transition states.
Furthermore, the ability of the solvent to dissolve all components of the reaction mixture, including the starting materials, the base (often a tertiary amine like triethylamine or a solid base like potassium carbonate), and the product, is critical for achieving a high yield. Poor solubility can lead to heterogeneous reaction mixtures and slower reaction rates.
In some cases, the choice of solvent can also influence the selectivity of the reaction, particularly if there are competing reaction pathways. For the bis-sulfonylation of 1,4-diazepane, a solvent that promotes the desired double substitution while minimizing side reactions is ideal. While specific data for this compound is not available, the general principles of solvent effects in organic synthesis suggest that polar aprotic solvents would be the most effective for achieving high yields and favorable reaction dynamics.
Theoretical and Computational Investigations of 1,4 Bis 4 Isopropylphenyl Sulfonyl 1,4 Diazepane
Quantum Chemical Calculations of Electronic Structure
No published studies detailing the quantum chemical calculations of the electronic structure for 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane were found. Such studies on related molecules often employ Density Functional Theory (DFT) to understand electronic distribution and molecular interactions. nih.gov
Density Functional Theory (DFT) Studies
There are no specific DFT studies available for this compound. DFT calculations are a common method used to optimize the geometry of similar molecules and to analyze their structural properties. nih.govresearchgate.net
Frontier Molecular Orbital Analysis (HOMO-LUMO)
A frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability, with the energy gap between HOMO and LUMO indicating its stability. researchgate.netresearchgate.net
Electrostatic Potential Surfaces and Reactivity Prediction
There are no published data on the molecular electrostatic potential (MEP) surface of this compound. MEP analysis is typically used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack by visualizing the electron density distribution. nih.gov
Conformational Analysis and Molecular Dynamics
Specific conformational analysis and molecular dynamics simulations for this compound have not been documented in the literature. These studies are vital for understanding the three-dimensional structure and flexibility of molecules.
Energy Minimization and Conformational Sampling
Information regarding energy minimization and conformational sampling for this specific compound is not available. These computational techniques are used to identify the most stable conformations (shapes) of a molecule.
Flexibility of the Diazepane Ring System
While the flexibility of the diazepane ring is a subject of interest in medicinal chemistry, specific studies quantifying this for this compound are absent from the scientific literature. nih.gov In related structures, the seven-membered diazepane ring is known to adopt various conformations, such as chair and boat forms, which influences the molecule's biological activity. nih.gov Molecular dynamics simulations on other compounds have been used to explore such flexibility and structural changes over time. nih.govmdpi.com
Influence of Sulfonyl Groups on Molecular Conformation
The conformation of the seven-membered 1,4-diazepane ring is a subject of considerable interest in computational chemistry. This ring system is flexible and can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The presence of bulky and electron-withdrawing sulfonyl groups at the 1 and 4 positions is expected to have a profound influence on the conformational preference of the diazepane ring in this compound.
The N,N-disubstituted-1,4-diazepane core in related molecules, such as orexin (B13118510) receptor antagonists, has been shown through NMR spectroscopy, X-ray crystallography, and molecular modeling to exist in a low-energy twist-boat conformation. This conformation is often stabilized by intramolecular interactions. In the case of this compound, the two large (4-isopropylphenyl)sulfonyl substituents introduce significant steric hindrance. This steric demand likely plays a crucial role in determining the most stable conformation of the diazepane ring, potentially favoring a conformation that minimizes the steric clash between these two bulky groups.
Furthermore, the electronic properties of the sulfonyl groups are a key factor. The sulfonyl group is strongly electron-withdrawing, which affects the geometry and electronic distribution around the nitrogen atoms of the diazepane ring. This electronic effect can influence bond lengths and angles within the ring, further shaping its conformational landscape. Computational studies on similar heterocyclic systems have demonstrated that the interplay between steric and electronic effects dictates the ultimate three-dimensional structure of the molecule. For instance, studies on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one have confirmed a chair conformation for the diazepane ring, with the bulky substituents adopting equatorial positions to minimize steric strain. A similar principle would be expected to apply to this compound, where the large sulfonyl groups would likely orient themselves to achieve maximal separation.
Molecular Modeling of Intermolecular Interactions (Non-Clinical)
Molecular modeling is an indispensable tool for understanding the non-covalent interactions that can occur between a molecule and its environment, such as a biological target.
Ligand-Target Docking Studies (e.g., enzyme active sites, receptors, in vitro probes)
Analysis of Hydrogen Bonding and van der Waals Interactions
The potential for this compound to form intermolecular interactions can be analyzed through computational methods. The molecule itself does not possess traditional hydrogen bond donors (like N-H or O-H groups). However, the oxygen atoms of the sulfonyl groups are potential hydrogen bond acceptors. Therefore, in an environment with hydrogen bond donors, such as the active site of a protein containing amino acid residues like arginine, lysine, or serine, this compound could participate in hydrogen bonding.
Prediction of Binding Modes and Selectivity
Computational methods are instrumental in predicting how a ligand like this compound might bind to a biological target and with what degree of selectivity. By performing docking studies against a panel of related proteins, it is possible to computationally estimate the selectivity of a compound. frontiersin.org The predicted binding energy for the target protein can be compared to the binding energies for off-target proteins. A significant difference in binding energies would suggest a high degree of selectivity. The predicted binding mode reveals the specific interactions that contribute to binding, such as which amino acid residues are involved and the nature of these interactions (e.g., hydrophobic, hydrogen bonding). This information is invaluable for the rational design of more potent and selective analogues.
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.
Development of Predictive Models for Biological Interaction (non-clinical)
While no specific QSAR studies on analogues of this compound have been reported, the methodology for developing such models is well-established. nih.govresearchgate.net A typical QSAR study would involve a series of analogues with varying substituents on the phenyl rings or modifications to the diazepane scaffold. For each analogue, a set of molecular descriptors would be calculated. These descriptors can encode various physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and topological indices.
The biological activity of each analogue would be determined experimentally (e.g., IC50 values from an enzyme assay). A mathematical model, often based on multiple linear regression or more advanced machine learning algorithms, is then developed to correlate the calculated descriptors with the observed biological activity. A robust QSAR model, once validated, can be used to predict the biological activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov The quality of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). scispace.com
Below is a hypothetical data table illustrating the types of descriptors and data that would be used in a QSAR study of analogues of this compound.
| Compound ID | R-group | logP | Molar Refractivity | Electronic Parameter (σ) | Biological Activity (pIC50) |
| Analogue 1 | -H | 4.5 | 120.5 | 0.00 | 6.2 |
| Analogue 2 | -Cl | 5.2 | 125.6 | 0.23 | 6.8 |
| Analogue 3 | -CH3 | 5.0 | 125.1 | -0.17 | 6.5 |
| Analogue 4 | -OCH3 | 4.4 | 128.3 | -0.27 | 6.1 |
| Analogue 5 | -NO2 | 4.2 | 126.8 | 0.78 | 7.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a crucial component of computational drug design, focusing on the identification of essential structural features responsible for a molecule's biological activity. dovepress.comyoutube.compatsnap.com For this compound, a detailed analysis of its three-dimensional structure allows for the deduction of its key pharmacophoric features. Although specific experimental or computational pharmacophore models for this exact molecule are not extensively documented in publicly available literature, its structural components strongly suggest a distinct pattern of features that likely govern its molecular interactions with biological targets.
The primary pharmacophoric features of this compound can be categorized into hydrogen bond acceptors, hydrophobic regions, and aromatic interactions. These features arise from the specific arrangement of its functional groups: the two sulfonyl groups, the two 4-isopropylphenyl moieties, and the central 1,4-diazepane ring.
The sulfonyl groups (-SO₂) are significant contributors to the molecule's polarity and interaction capabilities. The oxygen atoms of the sulfonyl groups act as strong hydrogen bond acceptors, which can form crucial interactions with hydrogen bond donor residues in a biological target. researchgate.netnih.gov The presence of four such oxygen atoms provides multiple points for potential hydrogen bonding.
Furthermore, the two phenyl rings serve as aromatic features. These planar structures can engage in various non-covalent interactions, such as π-π stacking or cation-π interactions with complementary aromatic or charged residues in a binding site. nih.gov The spatial arrangement of these aromatic rings, dictated by the conformation of the diazepane ring, is a critical determinant of the molecule's ability to interact with its target.
A summary of these key pharmacophoric features, derived from the molecular structure, is presented below.
| Pharmacophoric Feature | Type | Structural Component | Quantity | Potential Interaction |
| Hydrogen Bond Acceptor | HBA | Oxygen atoms of the sulfonyl groups | 4 | Hydrogen bonding with donor groups (e.g., -NH, -OH) in a receptor. |
| Hydrophobic Region | H | Isopropyl groups | 2 | Van der Waals and hydrophobic interactions within nonpolar pockets. |
| Hydrophobic Region | H | 1,4-Diazepane ring backbone | 1 | Hydrophobic interactions. |
| Aromatic Ring | AR | Phenyl rings | 2 | π-π stacking, cation-π, or other aromatic interactions. |
This combination of hydrogen bond acceptors, extensive hydrophobic regions, and dual aromatic features defines the pharmacophore model for this compound. The symmetrical nature of the molecule, with identical substituents on both nitrogen atoms of the diazepane ring, suggests a potentially bivalent mode of interaction with its biological target. The flexibility of the seven-membered diazepane ring allows the pharmacophoric features to adopt various spatial orientations, which can be critical for binding affinity and selectivity.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 1,4 Bis 4 Isopropylphenyl Sulfonyl 1,4 Diazepane Derivatives
Design Principles for Systematic Structural Modifications
The design of derivatives based on the 1,4-diazepane scaffold is guided by several key principles aimed at optimizing interactions with specific biological targets. The inherent conformational flexibility of the seven-membered diazepine (B8756704) ring allows it to adopt various low-energy conformations, such as twist-boat and chair forms. nih.gov This flexibility is a critical design element, as specific conformations may be required for optimal binding to a target protein. nih.gov
Computational studies and conformational analysis of N,N-disubstituted-1,4-diazepane derivatives, particularly those acting as orexin (B13118510) receptor antagonists, have shown that these molecules often favor a twist-boat conformation. This conformation can be stabilized by intramolecular π-stacking interactions between substituent groups, a feature that may mimic the bioactive conformation required for receptor binding. nih.gov Therefore, a primary design principle involves the introduction of substituents that can control and stabilize a desired ring conformation, thereby pre-organizing the ligand for its target.
Furthermore, the diazepine core serves as a scaffold to which functional groups can be appended to probe and interact with specific amino acid residues within a binding pocket. nih.gov This scaffold's ability to mimic protein secondary structures, such as β-turns or α-helices, expands its utility against a wide range of targets, including enzymes and G-protein coupled receptors (GPCRs). nih.gov Systematic modifications often involve exploring the steric and electronic effects of substituents on the diazepine nitrogens and any appended aromatic rings to map the topology of the target's active site and enhance binding affinity and selectivity.
Impact of Substituent Variation on Reactivity and Selectivity
The biological reactivity and selectivity of 1,4-diazepane derivatives are highly sensitive to the nature and position of various substituents. Modifications can be systematically made to different parts of the molecule, such as the arylsulfonyl moieties or the diazepine nitrogen atoms, to fine-tune the compound's pharmacological profile.
Modifications to the Isopropylphenyl Moiety
While specific data on the 1,4-bis[(4-isopropylphenyl)sulfonyl] substitution is limited, structure-activity relationship (SAR) studies on structurally related 4-arylsulfonyl-1,4-diazepane-2,5-diones, which act as human chymase inhibitors, provide valuable insights into the role of the arylsulfonyl group. nih.gov In these analogs, the electronic properties of the substituent on the phenyl ring of the sulfonyl group significantly influence inhibitory potency.
For instance, the introduction of an electron-withdrawing group, such as a chlorine atom at the para-position of the phenyl ring, was found to be optimal for chymase inhibition. nih.gov This suggests that the electronic nature of this aromatic ring is a key determinant of activity. The 4-isopropylphenyl group in the title compound features an isopropyl group, which is weakly electron-donating and provides significant steric bulk. Based on the trends observed with related chymase inhibitors, it can be inferred that modifying the isopropyl group to an electron-withdrawing substituent could potentially enhance inhibitory activity against certain enzymatic targets. Conversely, the steric bulk of the isopropyl group might be crucial for fitting into a specific hydrophobic pocket in other targets.
Table 1: Impact of Arylsulfonyl Substituent on Human Chymase Inhibition by (6S)-6-(5-chloro-2-methoxybenzyl)-4-arylsulfonyl-1,4-diazepane-2,5-diones nih.gov
| Arylsulfonyl Group | IC₅₀ (µM) |
| (4-Chlorophenyl)sulfonyl | 0.027 |
| Phenylsulfonyl | 0.098 |
| (4-Methoxyphenyl)sulfonyl | 0.11 |
This table is based on data for a related series of compounds to illustrate the effect of aryl substitution.
Derivatization of the Diazepane Nitrogen Atoms
Studies on 1,4-diazepane-based sigma (σ) receptor ligands demonstrate the profound effect of N-substitution. In a series where one nitrogen is acylated with various bicyclic moieties, and the other is N-alkylated, significant variations in affinity for σ₁ and σ₂ receptors were observed. nih.gov For example, attaching bulky, aromatic systems like benzofuran (B130515) or quinoline (B57606) to one of the diazepane nitrogens led to high σ receptor affinity. nih.gov This highlights that the diazepane nitrogens can serve as anchor points for introducing larger recognition elements tailored to specific receptor topographies.
The synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amines further illustrates the reactivity of the diazepine nitrogens, where reductive amination can be used to introduce additional functional arms onto the scaffold. nih.gov In the case of 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane, the presence of two sulfonyl groups significantly alters the properties of the nitrogen atoms, reducing their basicity and rendering them as part of sulfonamide functionalities. Further derivatization would likely require modification of the core synthesis rather than direct substitution on the nitrogen atoms.
Correlation between Structural Features and In Vitro Biological Interactions
The specific arrangement of functional groups on the 1,4-diazepane scaffold dictates its interaction with biological macromolecules. The correlation between these structural features and the resulting in vitro activity is explored through enzyme inhibition assays and receptor binding studies.
Enzyme Binding and Inhibition Profiles
The 4-arylsulfonyl-1,4-diazepane framework has proven to be a potent scaffold for enzyme inhibitors. A notable example is the development of inhibitors for human chymase, a serine protease. nih.gov In a series of 6-substituted 4-arylsulfonyl-1,4-diazepane-2,5-diones, the SAR was systematically explored.
It was discovered that a (6S)-6-(5-chloro-2-methoxybenzyl) group in combination with a 4-[(4-chlorophenyl)sulfonyl] moiety resulted in a highly potent inhibitor with an IC₅₀ of 0.027 µM. nih.gov This indicates a specific set of steric and electronic requirements for optimal binding to the enzyme's active site. The sulfonyl group likely acts as a key interaction point, with the nature of its aryl substituent modulating the binding affinity. The diazepane-dione ring serves as a rigid scaffold to correctly orient the benzyl (B1604629) and arylsulfonyl substituents for interaction with the enzyme's S1 and S2 pockets, respectively.
Table 2: SAR of 6-Substituted-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-diones as Human Chymase Inhibitors nih.gov
| Substituent at C6-position | IC₅₀ (µM) |
| (6S)-(5-Chloro-2-methoxybenzyl) | 0.027 |
| (6S)-(2,5-Dimethoxybenzyl) | 0.16 |
| (6S)-Benzyl | 0.53 |
| (6R)-(5-Chloro-2-methoxybenzyl) | 0.90 |
This interactive table showcases key findings from research on related diazepane derivatives.
Receptor Ligand Affinity and Specificity
Derivatives of 1,4-diazepane have shown significant promise as ligands for various receptors, including sigma (σ) receptors, which are implicated in a range of central nervous system disorders. nih.gov The affinity and specificity of these ligands are strongly correlated with the structural features of the substituents on the diazepane ring.
A study on a series of N-aroyl-N'-alkyl-1,4-diazepanes revealed that the choice of both the aroyl and alkyl groups is crucial for σ receptor affinity. nih.gov For instance, a benzofuran-2-ylcarbonyl group paired with a benzyl substituent on the diazepane nitrogens resulted in a compound with high affinity for the σ₁ receptor (Kᵢ = 8 nM) and moderate selectivity over the σ₂ receptor. nih.gov The introduction of methyl groups on the benzyl moiety was found to enhance affinity for the σ₂ subtype. nih.gov
These findings underscore the principle that the diazepane scaffold can be decorated with different aromatic and aliphatic groups to achieve desired affinity and selectivity profiles. The bulky arylsulfonyl groups in this compound would occupy significant space and likely direct the molecule towards targets with large, hydrophobic binding pockets. The specific geometry conferred by the two sulfonyl groups would be a determining factor for its receptor specificity.
Table 3: Sigma Receptor Binding Affinities of Selected 1,4-Diazepane Derivatives nih.gov
| Compound ID | N-Substituent 1 | N-Substituent 2 | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |
| 2c | Benzofuran-2-ylcarbonyl | Benzyl | 8 | 134 |
| 3c | Benzofuran-2-ylcarbonyl | 2,4-Dimethylbenzyl | 8 | 28 |
| 2d | Quinolin-2-ylcarbonyl | Benzyl | 19 | 157 |
| 3d | Quinolin-2-ylcarbonyl | 2,4-Dimethylbenzyl | 26 | 39 |
This table presents data for N-substituted 1,4-diazepane derivatives, illustrating SAR at sigma receptors.
Stereochemical Implications for Molecular Recognition
The three-dimensional arrangement of atoms and functional groups in a molecule, known as stereochemistry, is a critical determinant of its interaction with biological macromolecules such as proteins and nucleic acids. For derivatives of this compound, the stereochemical properties of the seven-membered diazepane ring are of particular importance in understanding their potential for molecular recognition and biological activity. The inherent flexibility of the diazepane ring allows it to adopt various conformations, and the nature and orientation of the substituents on the nitrogen atoms significantly influence the preferred spatial arrangement.
The 1,4-diazepane ring is a non-planar, seven-membered heterocycle that can exist in several conformations, including chair, boat, and twist-boat forms. The energetic favorability of these conformations is dictated by the minimization of torsional and steric strain. For N,N'-disubstituted 1,4-diazepanes, such as this compound, the bulky arylsulfonyl groups play a crucial role in determining the conformational equilibrium.
Research on structurally related N,N'-diacyl- and N,N'-disulfonyl-1,4-diazepanes has shown that these molecules often adopt a rigidified, pseudo-chair or twist-boat conformation. The steric hindrance imposed by the two large substituents on the nitrogen atoms can restrict the conformational flexibility of the diazepane ring. This conformational locking is a key aspect of their stereochemistry, as it presents a more defined three-dimensional structure to a potential biological target.
Furthermore, the presence of two sulfonyl groups introduces specific electronic properties. The sulfur atoms are tetrahedral, and the S=O bonds are polar, capable of acting as hydrogen bond acceptors. The precise spatial arrangement of these polar groups is a direct consequence of the diazepane ring's conformation. For effective molecular recognition, the geometry of these hydrogen bond acceptors must be complementary to the arrangement of hydrogen bond donors in the binding site.
In the context of drug design, understanding the stereochemical implications is paramount. If a particular conformation is found to be the "bioactive conformation," medicinal chemists can design more rigid analogs that are "locked" in this specific geometry. Such conformationally constrained molecules often exhibit higher affinity and selectivity for their biological target, as less conformational entropy is lost upon binding.
For this compound derivatives, the interplay between the conformation of the central diazepane ring and the orientation of the two arylsulfonyl substituents creates a unique three-dimensional pharmacophore. The relative positioning of the aromatic rings and the sulfonyl groups is a critical factor for molecular recognition. Variations in the substitution pattern on the aromatic rings or the diazepane core would not only alter the electronic and steric properties but would also have a profound effect on the preferred conformation and, consequently, the molecule's ability to interact with its biological partner.
While specific crystallographic or detailed NMR conformational studies for this compound are not widely available in the public domain, the principles derived from studies of other N,N'-disubstituted 1,4-diazepanes provide a strong basis for understanding its likely stereochemical behavior. The bulky (4-isopropylphenyl)sulfonyl groups are expected to significantly influence the conformational landscape of the diazepane ring, leading to a limited set of low-energy conformations that will be crucial for its molecular recognition properties.
Advanced Spectroscopic and Chromatographic Characterization of 1,4 Bis 4 Isopropylphenyl Sulfonyl 1,4 Diazepane
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.
For 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane, with a chemical formula of C₂₃H₃₂N₂O₄S₂, the theoretical exact mass can be calculated. An electrospray ionization (ESI) source, often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is typically used for such analyses. In positive ion mode, the molecule would be expected to be observed as the protonated species [M+H]⁺ or as adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The experimentally observed m/z value would be compared against the theoretical value to confirm the molecular formula.
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₂₃H₃₃N₂O₄S₂⁺ | 465.1876 |
| [M+Na]⁺ | C₂₃H₃₂N₂NaO₄S₂⁺ | 487.1695 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete covalent framework and gain insights into the molecule's spatial arrangement.
1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
The ¹H NMR spectrum of this compound would provide information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments.
The expected signals for the key structural motifs are as follows:
Isopropyl Group: A doublet for the six equivalent methyl protons (CH₃) and a septet for the methine proton (CH).
Aromatic Ring: An AA'BB' system of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
Diazepane Ring: The protons of the seven-membered diazepane ring are expected to show more complex signals due to their diastereotopic nature and conformational dynamics. Typically, signals for the methylene (B1212753) groups adjacent to the nitrogen atoms (N-CH₂) and the central methylene group (C-CH₂-C) would be observed.
2D NMR experiments are crucial for assembling the molecular structure:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the diazepane and isopropyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments, for instance, linking the aromatic ring protons to the sulfonyl group's quaternary carbon and connecting the diazepane protons to the aromatic sulfonyl moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the molecule's conformation and stereochemistry.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Diazepane C5-H₂ | ~1.8-2.0 | m | 2H |
| Diazepane C2,7-H₂ | ~3.3-3.5 | m | 4H |
| Diazepane C3,6-H₂ | ~3.3-3.5 | m | 4H |
| Isopropyl -CH₃ | ~1.25 | d | 12H |
| Isopropyl -CH | ~3.0 | sept | 2H |
| Aromatic H (ortho to SO₂) | ~7.7 | d | 4H |
| Aromatic H (ortho to iPr) | ~7.4 | d | 4H |
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| Diazepane C5 | ~28-30 |
| Diazepane C2,7 & C3,6 | ~48-52 |
| Isopropyl -CH₃ | ~23-24 |
| Isopropyl -CH | ~34-35 |
| Aromatic C (ortho to SO₂) | ~127-128 |
| Aromatic C (ortho to iPr) | ~127-128 |
| Aromatic C (ipso to SO₂) | ~137-139 |
| Aromatic C (ipso to iPr) | ~153-155 |
Conformational Analysis via NMR Spectroscopic Data
The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in various forms, such as chair, boat, and twist-boat conformations. The presence of bulky N-sulfonyl groups significantly influences this conformational equilibrium. Variable-temperature NMR studies can be employed to investigate the dynamics of ring inversion. At lower temperatures, the interconversion between different conformers may slow down, leading to the observation of distinct sets of signals for protons in different conformational environments.
Analysis of vicinal proton-proton coupling constants (³JHH) and NOESY data provides critical information about the dominant conformation in solution. For instance, the magnitude of coupling constants across the C-C bonds of the diazepane ring can be related to the dihedral angles via the Karplus equation, allowing for the deduction of the ring's puckering. NOESY correlations between protons on the diazepane ring and those on the aromatic rings can reveal the relative orientation of the bulky substituents. Studies on similar N,N-disubstituted-1,4-diazepanes have indicated that a twist-boat conformation is often a low-energy state. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While NMR provides information about the molecular structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the compound's structure in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the crystal lattice.
Absolute Configuration Assignment
The assignment of absolute configuration is relevant for chiral molecules. This compound is an achiral molecule as it possesses multiple planes of symmetry and rotation axes, provided the diazepane ring is in a symmetric conformation or rapidly interconverting between enantiomeric conformations. Therefore, it does not have a specific absolute configuration to be determined. If chiral centers were introduced into the diazepane ring, X-ray crystallography, particularly using anomalous dispersion, would be the definitive method for assigning the absolute stereochemistry.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. For this compound, these spectra provide a unique molecular fingerprint, confirming the presence of its key structural components: the diazepane ring, the aromatic isopropylphenyl groups, and the crucial sulfonamide linkages.
The IR spectrum is particularly sensitive to polar bonds, making it ideal for identifying the strong absorptions from the sulfonyl (S=O) and C-N groups. Conversely, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is highly effective for characterizing the aromatic ring and C-C backbone vibrations. Together, they provide complementary information for a complete structural assignment.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Isopropyl & Diazepane | Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |
| Aromatic Ring | C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Strong | Strong |
| Sulfonyl (O=S=O) | Asymmetric Stretch | 1370 - 1335 | Very Strong | Weak |
| Sulfonyl (O=S=O) | Symmetric Stretch | 1180 - 1160 | Very Strong | Medium |
| Sulfonamide (C-S-N) | S-N Stretch | 970 - 930 | Medium | Medium |
Advanced Chromatographic Techniques for Purity and Isomer Separation
Chromatography is essential for determining the purity of synthesized compounds and for separating different isomers. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment, while Supercritical Fluid Chromatography (SFC) offers significant advantages for chiral separations, should stereoisomers be relevant.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quality control of pharmaceutical compounds, providing high-resolution separation for accurate purity determination and quantification of impurities. A reversed-phase HPLC (RP-HPLC) method is typically developed for non-polar to moderately polar compounds like this compound.
In a typical RP-HPLC setup, the compound is injected into a non-polar stationary phase (such as a C18 column) and eluted with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The high hydrophobicity of the two isopropylphenylsulfonyl groups ensures strong retention on the column, allowing for excellent separation from more polar starting materials or side products. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene rings exhibit strong chromophores. The method can be optimized by adjusting the mobile phase composition, flow rate, and temperature to achieve optimal peak shape and resolution.
Table 2: Representative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC) for Enantiomers
While this compound is an achiral molecule due to its plane of symmetry, the seven-membered diazepane ring is conformationally flexible and can exist in various twist-boat and chair-like conformations. For derivatives of this compound that may possess chiral centers, the separation of enantiomers is critical. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering faster analysis times, reduced solvent consumption, and higher efficiency compared to normal-phase HPLC. chromatographytoday.comamericanpharmaceuticalreview.com
SFC utilizes supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent (modifier) such as methanol or isopropanol. nih.gov The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts stereoselectively with the enantiomers. Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) are widely successful for this purpose. nih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to rapid and highly efficient separations. researchgate.net This makes SFC an invaluable tool in drug discovery for high-throughput screening and purification of chiral compounds. nih.govnih.gov
Table 3: General SFC Parameters for Chiral Separation of Diazepane Analogs
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, Chiralcel OD-H) |
| Mobile Phase | Supercritical CO₂ / Methanol (with 0.1% Isopropylamine) |
| Composition | Isocratic or Gradient (e.g., 80:20 CO₂:Methanol) |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 35 - 40 °C |
| Detection | UV at 230 nm |
Exploration of Biological Activities Mechanistic and Target Oriented of 1,4 Bis 4 Isopropylphenyl Sulfonyl 1,4 Diazepane
In Vitro Enzyme Modulation Studies
Specific Enzyme Target Identification and Validation
No studies identifying or validating specific enzyme targets for 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane have been found in the public domain.
Mechanistic Insights into Enzyme Inhibition or Activation
There is no available information describing the mechanistic insights into how this compound might inhibit or activate any enzymatic systems.
Receptor Binding and Signal Transduction In Vitro
Affinity and Selectivity Profiling against Receptor Panels
No data from affinity and selectivity profiling of this compound against any receptor panels have been published.
Agonist, Antagonist, and Allosteric Modulator Characterization
There are no reports characterizing this compound as an agonist, antagonist, or allosteric modulator for any receptor.
Investigation of Protein-Ligand Interactions at the Molecular Level
No molecular-level investigations, such as X-ray crystallography or molecular modeling studies, detailing the protein-ligand interactions of this compound have been documented in the available literature.
Biophysical Characterization (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques are crucial for quantifying the direct binding of this compound to its potential biological targets. These methods provide thermodynamic and kinetic data that are fundamental to understanding the affinity and specificity of the molecular recognition process.
Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon the binding of the compound to a target molecule, typically a protein or nucleic acid. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Such data provides a complete thermodynamic profile of the binding event. For instance, ITC could be employed to study the interaction of this compound with a putative kinase target.
Hypothetical ITC Data for Compound Binding to Target Protein
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (Kd) | 5.2 µM |
| Enthalpy Change (ΔH) | -12.8 kcal/mol |
Surface Plasmon Resonance (SPR) is another powerful technique for studying biomolecular interactions in real-time. nih.gov It measures changes in the refractive index on a sensor chip surface as the compound flows over and binds to an immobilized target. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov This method is particularly useful for its high sensitivity and ability to analyze a wide range of interaction affinities. nih.gov
Hypothetical SPR Data for Compound-Target Interaction
| Kinetic Parameter | Value |
|---|---|
| Association Rate (ka) | 1.5 x 105 M-1s-1 |
| Dissociation Rate (kd) | 7.8 x 10-3 s-1 |
Structural Biology Approaches (e.g., Cryo-EM, X-ray Co-crystallography)
Structural biology techniques provide atomic-level insights into how this compound interacts with its biological target. nih.gov This information is invaluable for understanding the precise mechanism of action and for guiding further structure-activity relationship (SAR) studies.
X-ray Co-crystallography involves crystallizing the target protein in complex with the compound and then determining the three-dimensional structure of the complex by X-ray diffraction. mdpi.com This method can reveal the specific amino acid residues involved in binding, the conformation of the bound ligand, and any conformational changes in the protein upon binding. nih.gov
Cryo-electron microscopy (Cryo-EM) is particularly useful for large protein complexes or membrane proteins that are difficult to crystallize. It involves flash-freezing the biomolecule-ligand complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope to reconstruct a 3D model.
A successful co-crystal structure would precisely map the orientation of the isopropylphenyl and sulfonyl groups within the target's binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
Cell-Based Assays for Pathway Modulation (Non-Clinical)
Cell-based assays are essential for understanding how the binding of this compound to its target translates into a functional cellular response. nih.gov These assays bridge the gap between molecular interactions and physiological outcomes.
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are used to investigate whether the compound modulates the activity of a specific signaling pathway that culminates in changes in gene expression. In these assays, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or β-galactosidase). An increase or decrease in the reporter signal indicates that the compound has activated or inhibited the transcriptional activity of the target pathway. For example, if the compound targets a transcription factor, a reporter assay can directly measure the functional consequence of this interaction.
Hypothetical Reporter Gene Assay Results
| Treatment | Luciferase Activity (Relative Light Units) |
|---|---|
| Vehicle Control | 100 ± 12 |
| Positive Control | 1540 ± 150 |
| 1 µM Compound | 850 ± 95 |
Intracellular Signaling Pathway Analysis
To further dissect the mechanism of action, various techniques can be used to analyze the effect of this compound on specific intracellular signaling events. Methods such as Western blotting, ELISA, or mass spectrometry-based phosphoproteomics can be used to measure changes in the phosphorylation state or abundance of key signaling proteins downstream of the target. This provides a detailed picture of how the compound modulates cellular signaling cascades. For instance, if the compound is a kinase inhibitor, a Western blot could show a dose-dependent decrease in the phosphorylation of a known substrate of that kinase.
Pharmacological Relevance and Mechanistic Basis (Excluding Clinical Outcomes)
The pharmacological relevance of this compound is established by integrating the data from biophysical, structural, and cellular studies. The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. scispace.com Derivatives of this core structure have shown a wide range of biological activities, including potential as inhibitors of amyloid-beta aggregation, which is relevant to neurodegenerative diseases. uwaterloo.ca
Potential Applications of 1,4 Bis 4 Isopropylphenyl Sulfonyl 1,4 Diazepane in Chemical and Biological Research
Precursors for the Synthesis of Complex Molecules
There is no available scientific literature detailing the use of 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane as a precursor or starting material for the synthesis of more complex molecules.
Contributions to Chemical Biology Tools
No research or review articles were identified that describe the application or development of this compound as a chemical biology tool.
Challenges and Future Perspectives in Research on 1,4 Bis 4 Isopropylphenyl Sulfonyl 1,4 Diazepane
Overcoming Synthetic Challenges for Complex Derivatives
The synthesis of the core 1,4-diazepane ring is well-established, but creating more complex and functionally diverse derivatives of 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane presents significant challenges. researchgate.net Future synthetic strategies must address issues of efficiency, stereocontrol, and functional group compatibility.
Key challenges and future approaches include:
Stereoselective Synthesis: Developing methods for the asymmetric synthesis of chiral 1,4-diazepane cores is crucial, as the stereochemistry of derivatives can dramatically influence their biological activity. Techniques like asymmetric reductive amination are promising for producing enantiomerically pure compounds. researchgate.net
Late-Stage Diversification: Creating a library of diverse analogues requires efficient late-stage functionalization. This strategy involves modifying a common precursor in the final steps of a synthesis, allowing for the rapid generation of multiple derivatives. researchgate.net
Novel Cyclization Strategies: Exploring new reaction pathways, such as multi-component or domino reactions, could provide more efficient access to complex fused-ring systems incorporating the 1,4-diazepane motif. researchgate.net These methods can reduce the number of synthetic steps, improve yields, and allow for the introduction of greater molecular complexity.
Scalability: Methods that are effective on a laboratory scale must be adaptable for larger-scale synthesis to produce sufficient quantities of promising compounds for extensive testing. researchgate.net
Progress in these areas will be essential for systematically exploring the structure-activity relationships (SAR) of this compound class.
Harnessing Advanced Computational Methods for Deeper Insights
Advanced computational chemistry offers powerful tools to accelerate research and provide a deeper understanding of the molecular behavior of this compound and its derivatives. nih.gov By simulating molecular interactions and predicting properties, these methods can guide synthetic efforts and help rationalize experimental findings.
Future applications of computational methods include:
Conformational Analysis: The seven-membered 1,4-diazepane ring is flexible and can adopt multiple conformations, such as twisted-chair forms. researchgate.net Computational modeling can predict the preferred conformations of different derivatives and how these shapes influence their interaction with biological targets.
Molecular Docking and Dynamics: These simulations can predict how derivatives bind to the active sites of proteins. nih.gov For instance, molecular dynamics can reveal the stability of a ligand-receptor complex over time, providing insights into binding affinity and mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a series of compounds with their biological activity, QSAR models can predict the potency of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives early in the research process, allowing scientists to focus on candidates with more favorable pharmacological profiles.
The synergy between computational prediction and experimental validation will be crucial for the efficient design of novel derivatives with desired properties.
Expanding the Repertoire of Biological Targets (Non-Clinical)
The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for ligands targeting multiple, diverse biological receptors. researchgate.net While initial research may focus on a specific target, the inherent versatility of the this compound structure warrants broader screening against a range of non-clinical targets.
Potential areas for biological investigation include:
Central Nervous System (CNS) Receptors: Derivatives of 1,4-diazepane have been investigated as ligands for sigma receptors, which are implicated in neurodegenerative disorders. researchgate.netnih.gov This suggests that analogues of this compound could be explored for activity at various CNS targets.
Enzyme Inhibition: The scaffold could be modified to interact with the active sites of various enzymes. For example, by adding specific functional groups, derivatives could be designed as potential inhibitors of kinases, proteases, or other enzyme classes relevant to disease.
Protein-Protein Interaction (PPI) Modulation: The flexible yet constrained nature of the diazepane ring may be suitable for designing molecules that disrupt or stabilize protein-protein interactions. nih.gov These interactions are increasingly recognized as important therapeutic targets.
Antimicrobial Activity: Heterocyclic compounds, including diazepine (B8756704) derivatives, have shown potential as antibacterial and antifungal agents. researchgate.netsemanticscholar.org Screening libraries of derivatives against various microbial strains could uncover novel antimicrobial leads.
A systematic exploration of these and other biological targets will help to fully map the therapeutic potential of this chemical class.
Integration with High-Throughput Screening and Automation
High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds. ufl.eduufl.edu Integrating the synthesis of this compound derivatives with HTS platforms is a key strategy for accelerating the discovery of new bioactive molecules.
This integration involves several key components:
Library Synthesis: The development of efficient and automated synthetic methods is necessary to produce a large and diverse library of derivatives for screening.
Assay Development: Robust and miniaturized assays must be developed to measure the effect of the compounds on specific biological targets in a format suitable for automation (e.g., 384- or 1536-well plates). ufl.educuanschutz.edu
Robotic Screening: Automated liquid handlers and plate readers can screen thousands of compounds per day, generating vast amounts of data on their biological activity. ufl.educuanschutz.edu HTS can utilize various detection methods, including fluorescence, luminescence, and absorbance, to measure the outcome of the assays. cuanschutz.edunih.gov
Data Analysis: Advanced informatics tools are required to process, analyze, and visualize the large datasets generated by HTS, enabling the identification of "hits"—compounds that show significant activity in a particular assay.
The use of HTS will allow for a much broader and faster evaluation of the biological potential of derivatives than traditional low-throughput methods.
Table 1: Key Technologies in High-Throughput Screening
| Technology | Description | Application in Research |
|---|---|---|
| Automated Liquid Handling | Robotic systems that accurately dispense small volumes of liquids into microtiter plates. cuanschutz.edu | Rapidly prepare plates for screening, perform serial dilutions, and add reagents. |
| High-Content Screening (HCS) | An imaging-based approach that measures multiple cellular parameters simultaneously. cuanschutz.edunih.gov | Assess complex cellular responses to compounds, such as changes in morphology or protein localization. |
| Fluorescence-Based Assays | Assays that measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET). nih.gov | Quantify molecular interactions, enzyme activity, and cellular signaling events. |
| Label-Free Detection | Technologies like Surface Plasmon Resonance (SPR) that detect binding events without requiring fluorescent labels. nih.gov | Study binding kinetics and affinity in real-time. |
Interdisciplinary Approaches and Collaborative Opportunities
Addressing the multifaceted challenges and realizing the full potential of research on this compound requires a highly interdisciplinary approach. Collaboration between scientists with diverse expertise will be essential for success.
Key collaborative opportunities include:
Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which are then evaluated by molecular and cellular biologists to determine their biological effects. The biological data, in turn, informs the design of the next generation of compounds.
Computational and Experimental Science: Computational chemists can model and predict the properties of virtual compounds, helping to prioritize synthetic targets for experimental chemists. Experimental results are then used to refine and improve the predictive power of the computational models. nih.gov
Pharmacology and Structural Biology: Pharmacologists can characterize the in vitro and in vivo effects of promising compounds, while structural biologists can determine the three-dimensional structures of these compounds bound to their biological targets, providing a detailed picture of the molecular interactions.
Academia and Industry: Collaborations between academic research groups and pharmaceutical companies can bridge the gap between basic discovery and clinical development, facilitating the translation of promising research findings into new therapies. ufl.edu
By fostering a collaborative environment, the scientific community can more effectively navigate the complexities of modern drug discovery and unlock the therapeutic potential of the this compound scaffold.
Q & A
Q. What green chemistry alternatives exist for reducing waste in the compound’s synthesis?
- Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent. Use catalytic reagents (e.g., polymer-supported bases) to minimize waste. Continuous-flow microreactors improve energy efficiency and reduce reaction times by 50–70% compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
